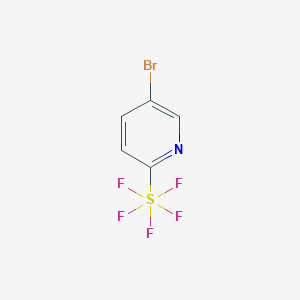

5-Bromopyridine-2-sulfurpentafluoride

Description

5-Bromopyridine-2-sulfurpentafluoride is a heteroaromatic compound featuring a pyridine ring substituted with bromine at the 5-position and a sulfurpentafluoride (SF₅) group at the 2-position. The SF₅ group is a highly electron-withdrawing substituent, imparting unique reactivity and physicochemical properties to the molecule. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally related bromopyridine derivatives.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF5NS/c6-4-1-2-5(12-3-4)13(7,8,9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYCSUTPYAKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfurpentafluoride typically involves the introduction of sulfurpentafluoride and bromine into the pyridine ring. One common method is the reaction of 5-bromopyridine with sulfurpentafluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfurpentafluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Addition Reactions: The sulfurpentafluoride group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromopyridine-2-sulfurpentafluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfurpentafluoride involves its interaction with specific molecular targets. The sulfurpentafluoride group is highly electronegative, which can influence the compound’s reactivity and binding affinity to various targets. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions. These properties make the compound useful in studying molecular pathways and designing new chemical entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on bromopyridine derivatives with varying substituents, highlighting key structural and functional differences.

Structural and Functional Group Analysis

- 5-Bromopyridine-2-sulfurpentafluoride : Combines a bromine atom (moderate electron-withdrawing) and an SF₅ group (strong electron-withdrawing and sterically bulky).

- 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (): Features a bromomethyl (CH₂Br) and CF₃ group. The CF₃ group is less electron-withdrawing than SF₅ but still enhances electrophilicity .

- 5-Acetamido-2-bromopyridine (): Includes an acetamido (NHCOCH₃) group, which is electron-donating due to resonance effects, contrasting with SF₅ or CF₃ .

Physicochemical Properties

Research Findings and Limitations

- Synthetic Challenges: SF₅-substituted pyridines are less explored than CF₃ analogs due to synthetic complexity. No direct synthesis protocols for this compound are cited in the evidence.

- Data Gaps : The absence of direct data on this compound in the provided sources limits quantitative comparisons. Further studies are required to elucidate its exact properties.

Biological Activity

5-Bromopyridine-2-sulfurpentafluoride is a halogenated pyridine compound notable for its unique structural features, including a bromine atom at the 5-position and a sulfurpentafluoride group at the 2-position of the pyridine ring. This compound is classified as an organofluorine compound and has gained attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activity.

The synthesis of this compound typically involves the fluorination of 5-bromopyridine using sulfur pentafluoride. The general synthetic route can be summarized as follows:

- Starting Material : 5-bromopyridine

- Reagent : Sulfur pentafluoride

- Reaction Conditions : Controlled temperature and pressure to facilitate the substitution reaction.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the molecular structure and arrangement of atoms within the compound.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are characteristic reactions for halogenated pyridines. These reactions can lead to the formation of various biologically active derivatives, potentially influencing cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, brominated pyridines have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar capabilities .

- Cancer Research : Some studies have focused on the role of fluorinated compounds in cancer treatment. Compounds with sulfur pentafluoride moieties have been investigated for their potential to induce apoptosis in cancer cells, highlighting a promising area for further exploration with this compound .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.